Cas no 83-72-7 (Lawsone)

Lawsone, auch bekannt als 2-Hydroxy-1,4-naphthochinon, ist ein natürlich vorkommendes orangefarbenes Pigment, das hauptsächlich aus den Blättern der Henna-Pflanze (Lawsonia inermis) gewonnen wird. Chemisch gesehen gehört es zur Klasse der Naphthochinone und weist eine ausgeprägte Fähigkeit zur Bindung an Proteine, insbesondere Keratin, auf. Dieser Eigenschaft verdankt es seine breite Anwendung als Haarfärbemittel und in der Dermatologie. Lawsone besitzt antioxidative und antimikrobielle Eigenschaften, was es für kosmetische und pharmazeutische Anwendungen interessant macht. Seine Stabilität und Biokompatibilität machen es zu einem vielseitigen Wirkstoff in der chemischen und biologischen Forschung.
Lawsone structure
Lawsone structure
Produktname:Lawsone
CAS-Nr.:83-72-7
MF:C10H6O3
MW:174.152842998505
MDL:MFCD00001678
CID:34303
PubChem ID:6755

Lawsone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Hydroxynaphthalene-1,4-dione
    • C.I. 75480~Lawsone
    • lawsone (2-hydroxy-1,4-naphthoquinone)
    • Natural Orange 6
    • 2-Hydroxy-1,4-naphthoquinone
    • C.I. 75480
    • Lawsone
    • 2-Hydroxy-1,4-naphoquinone
    • 2-Hydroxy-1.4-naphthoquinone
    • LAWSONE(P)
    • LAWSONE(RG)
    • 2-Hydroxy-1,4-naphthalenedione
    • 2-Hydroxy-p-naphthoquinone
    • Natural orange 6
    • 2-Hydroxynaphthoquinone
    • Henna
    • Mehendi
    • Mendi
    • Lawson
    • HANA
    • Flower of paradise
    • C.I. Natural Orange 6
    • 1,4-Naphthalenedione, 2-hydroxy-
    • Lawsonia alba
    • Henna leaves
    • 1,4-Naphthoquinone, 2-hydroxy-
    • 2-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • 2-HYDROXY-
    • 1,4-Naphthoquinone, 2-hydroxy- (6CI, 8CI)
    • 2-Hydroxy-1,4-naphthalenedione (ACI)
    • 1,4-Dihydro-1,4-dioxo-2-hydroxynaphthalene
    • Henna (dye)
    • NSC 27285
    • NSC 52500
    • NSC 8625
    • Pakarli
    • Q 0
    • Quino Power 20
    • Quino Power LSN
    • Quinoexter 2014
    • Quinoexter QE 2014
    • MDL: MFCD00001678
    • Inchi: 1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,12H
    • InChI-Schlüssel: CSFWPUWCSPOLJW-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC=CC=2)C(=O)C(O)=C1
    • BRN: 1565260

Berechnete Eigenschaften

  • Genaue Masse: 174.031694g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.9
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 174.031694g/mol
  • Monoisotopenmasse: 174.031694g/mol
  • Topologische Polaroberfläche: 54.4Ų
  • Schwere Atomanzahl: 13
  • Komplexität: 291
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 174.15
  • Oberflächenladung: 0
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: Hellgelbe prismatische Kristalle.
  • Dichte: 1.2346 (rough estimate)
  • Schmelzpunkt: 192-195 °C (dec.) (lit.)
  • Siedepunkt: 339.9°C at 760 mmHg
  • Flammpunkt: 192
  • Brechungsindex: 1.5036 (estimate)
  • Löslichkeit: less than 1 mg/mL at 66° F (NTP, 1992)
  • Wasserteilungskoeffizient: 2 g/L (20 ºC)
  • Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 54.37000
  • LogP: 1.50750
  • Merck: 5393
  • Farbindex: 75480
  • Löslichkeit: Löslich in Wasser und Eisessigsäure

Lawsone Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S37/39-S36/37/39
  • RTECS:QL8200000
  • Identifizierung gefährlicher Stoffe: Xi
  • TSCA:Yes
  • Risikophrasen:R22; R36; R68
  • Verpackungsgruppe:II
  • Lagerzustand:Sealed in dry,Room Temperature

Lawsone Zolldaten

  • HS-CODE:2914690090
  • Zolldaten:

    China Zollkodex:

    2914690090

    Übersicht:

    2914690090 Andere Quinone. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Zusammenfassung:

    2914690090 andere Chinone. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

Lawsone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20637-25.0g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
25.0g
$62.0 2025-03-21
Enamine
EN300-20637-0.25g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-20637-0.1g
2-hydroxy-1,4-dihydronaphthalene-1,4-dione
83-72-7 95.0%
0.1g
$19.0 2025-03-21
TRC
H949535-5g
2-Hydroxy-1,4-naphthoquinone
83-72-7
5g
$ 65.00 2023-09-07
TRC
H949535-25g
2-Hydroxy-1,4-naphthoquinone
83-72-7
25g
$ 130.00 2022-06-04
Alichem
A219003782-100g
2-Hydroxy-1,4-naphoquinone
83-72-7 98%
100g
$183.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H74470-25g
Lawsone
83-72-7
25g
¥296.0 2021-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H46805-10G
Lawsone
83-72-7
10g
¥396.62 2023-10-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H46805-100G
Lawsone
83-72-7
100g
¥2068.97 2023-10-16
Apollo Scientific
OR11196-25g
2-Hydroxy-1,4-naphthoquinone
83-72-7 98+%
25g
£24.00 2025-03-21

Lawsone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Reaction of 1,4-naphthoquinone α-oxide with hydrochloric and hydrobromic acids
Bobrov, A. I.; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1979, 45(9), 900-1

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbamide peroxide Solvents: tert-Butanol ;  24 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
Sivakumar, Dhanavel; et al, Current Organic Synthesis, 2019, 16(3), 431-434

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Referenz
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis
Li, Jimei; et al, Chemical Communications (Cambridge, 2019, 55(16), 2348-2351

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Reactions of N-sulfinylarylamines with 1,4-benzoquinone and 1,4-naphthoquinone: synthesis of N-arylsulfinamoyl quinones and their hydrolysis to hydroxyquinones
Amarasekara, Ananda S.; et al, Journal of the Chemical Society, 1995, (13), 1653-8

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  3 h, 40 °C
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II inhibition
Kumar, Balagani Sathish; et al, Bioorganic & Medicinal Chemistry, 2017, 25(4), 1364-1373

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Referenz
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referenz
Design, synthesis and activity of BBI608 derivatives targeting on stem cells
Zhou, Qifan; et al, European Journal of Medicinal Chemistry, 2018, 151, 39-50

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Erbium chloride Solvents: Methanol ,  Water ;  45 min, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, pH 5 - 6, 60 °C
Referenz
Spectral and antibacterial investigations of Er(III) Juglonates
Shinde, Vishwambhar P.; et al, International Journal of ChemTech Research, 2017, 10(3), 740-748

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ… Solvents: Water ;  25 °C; 15 min, 22 °C
Referenz
Selective oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone with hydrogen peroxide catalyzed by 5,10,15,20-tetrakis(p-sulfonatophenyl)porphinatomanganese(III) chloride in aqueous solution.
Hassanein, M.; et al, Catalysis Communications, 2017, 97, 134-137

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
Referenz
Synthesis and antioxidant activity of novel series of naphthoquinone derivatives attached to benzothiophene moiety
Gouda, Moustafa A.; et al, Medicinal Chemistry (Los Angeles, 2013, 3(2), 228-232

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Photochemistry of 2-arenesulfonyloxy-2-cyclohexenone. A convenient α-arylation of 1,2-cyclohexanediones
Feigenbaum, Alexander; et al, Tetrahedron Letters, 1979, (6), 537-40

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 min, rt; 1 h, 45 - 50 °C; 45 °C → 25 °C
1.2 Solvents: Methanol ,  Water ;  60 °C
Referenz
Production method of 2-hydroxynaphthoquinone-1,4
, Poland, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  50 min, reflux
1.2 Reagents: Sulfuric acid ,  Water ,  Potassium dichromate ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis of lawsone as dye
Li, Hong; et al, Advanced Materials Research (Durnten-Zurich, 2012, 550, 550-553

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 - 20 h, rt
Referenz
An efficient C-C bond cleavage of 1,2-diols using tetraethylammonium superoxide
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (8), 1347-1351

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Referenz
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Synthetic Routes 18

Reaktionsbedingungen
Referenz
Photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with silylenol ether - one-pot synthesis of polycyclic aromatic compounds
Maruyama, Kazuhiro; et al, Heterocycles, 1981, 16(11), 1963-74

Synthetic Routes 19

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
Oxidative and oxidative-hydrolytic transformations of organic molecules. IV. Oxidative-hydrolytic changes of 2-methyl-1,4-naphthoquinone oxide
Shchukina, L. A.; et al, Zhurnal Obshchei Khimii, 1949, 19, 183-92

Synthetic Routes 20

Reaktionsbedingungen
Referenz
Example of the reaction at the solid-liquid interface: oxidation of naphthalenediols by potassium superoxide
Vidril-Robert, Daniele; et al, Tetrahedron Letters, 1984, 25(5), 529-32

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid
Referenz
Regiospecific synthesis of hydroxyquinones and related compounds from 3-tert-butoxycyclobutene-1,2-dione
Heerding, Julia M.; et al, Journal of Organic Chemistry, 1991, 56(12), 4048-50

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium (Polymer-supported RuII-Pheox) Solvents: Dichloromethane ;  2 h, 1 atm, 25 °C
Referenz
Aerobic oxidation of dihydroxyarenes substrates catalyzed by polymer-supported RuII-Pheox/silica-gel: a beneficial route for purification of industrial water
Abu-Elfotoh, Abdel-Moneim, Letters in Organic Chemistry, 2022, 19(3), 236-243

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Referenz
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: 1-Imino-1H-isoindol-3-amine ,  Oxygen Catalysts: Cobalt (cobalt-exchanged montmorillonite K10) Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
Referenz
Activated zeolites and heteropolyacids: an efficient catalysts for the synthesis of triacetoxyaromatic precursors of hydroxyquinones
Hadjila, Dokari; et al, Asian Journal of Chemistry, 2013, 25(11), 6112-6116

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Referenz
2-Hydroxy-1,4-naphthoquinone
Fieser, L. F.; et al, Organic Syntheses, 1941, 21, 56-9

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  o-Xylene
1.2 Reagents: Sulfuric acid Solvents: Water
Referenz
Preparation of 2-hydroxy-1,4-naphthoquinone
, Japan, , ,

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Zirconium phosphate Catalysts: Iron(III) phthalocyanine Solvents: 1,4-Dioxane ,  Water
Referenz
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; et al, Synthetic Communications, 2002, 32(10), 1501-1515

Synthetic Routes 28

Reaktionsbedingungen
Referenz
Oxidation of tetralones by potassium superoxide solubilized by crown ether
Hocquaux, Michel; et al, Tetrahedron Letters, 1984, 25(5), 533-6

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Referenz
Quinones. VII. New routes to 2-hydroxy-1,4-naphthaquinones
Baillie, A. C.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (23), 2184-6

Synthetic Routes 30

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid ;  8 h, 10 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Synthetic Routes 31

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol
Referenz
Oxidation of naphthol with hydroperoxide catalyzed by metalloporphyrins. (II) Mechanism for preparation of 2-hydroxy-1,4-naphthaqinone
Yan, Yan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2000, 21(1), 108-111

Synthetic Routes 32

Reaktionsbedingungen
Referenz
Photochemical reactivity of α-sulfonyloxy enones: an easy method for arylation of 1,2-diketones
Feigenbaum, Alexandre; et al, Journal of Organic Chemistry, 1984, 49(13), 2355-60

Lawsone Raw materials

Lawsone Preparation Products

Lawsone Lieferanten

atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83-72-7)Lawsone
Bestellnummer:CL15073
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:36
Preis ($):discuss personally

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